Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-

Description

Properties

CAS No. |

14894-45-2 |

|---|---|

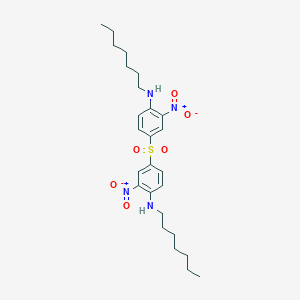

Molecular Formula |

C26H38N4O6S |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

N-heptyl-4-[4-(heptylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline |

InChI |

InChI=1S/C26H38N4O6S/c1-3-5-7-9-11-17-27-23-15-13-21(19-25(23)29(31)32)37(35,36)22-14-16-24(26(20-22)30(33)34)28-18-12-10-8-6-4-2/h13-16,19-20,27-28H,3-12,17-18H2,1-2H3 |

InChI Key |

NVSMZIYFJYNZAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCCCCCC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

N-Heptylation of the Amino Groups

N-alkylation of the amino groups with heptyl substituents can be achieved via:

- Alkylation using heptyl halides (e.g., heptyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

- Reductive amination using heptanal and a reducing agent like sodium cyanoborohydride.

The reaction conditions must be carefully controlled to avoid over-alkylation or side reactions with nitro or sulfonyl groups.

Integrated Synthetic Route Proposal

Based on the above analyses, a plausible synthetic route for Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-] is as follows:

Experimental Data and Yields (Summary from Literature)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the nitro or sulfonyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitroso derivatives or other oxidized forms.

Reduction: Amines or other reduced forms.

Substitution: Compounds with new functional groups replacing the nitro or sulfonyl groups.

Scientific Research Applications

Chemistry: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical products.

Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs with specific biological activities.

Industry: In industrial applications, Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include redox reactions, nucleophilic substitutions, and other chemical transformations that affect the compound’s biological activity.

Comparison with Similar Compounds

Structural Analog: Dapsone (Bis(4-aminophenyl) Sulfone)

Key Differences :

- Substituents : Dapsone lacks nitro and alkyl substituents, featuring only primary amine (–NH₂) groups at the para positions .

- Physicochemical Properties : The absence of nitro and heptyl groups in Dapsone reduces its lipophilicity compared to the target compound.

- Applications : Dapsone is clinically used as an antimicrobial and anti-inflammatory agent, whereas the nitro and heptyl groups in the target compound may enhance its bioactivity or alter its mechanism of action .

Table 1: Comparison with Dapsone

| Property | Target Compound | Dapsone |

|---|---|---|

| Molecular Formula | C₂₆H₃₈N₄O₆S (estimated) | C₁₂H₁₂N₂O₂S |

| Substituents | N-heptyl, 2-nitro | –NH₂ (primary amine) |

| Lipophilicity (LogP) | Higher (due to heptyl chains) | Lower |

| Bioactivity | Potential antimicrobial | Clinically proven antimicrobial |

Structural Analog: NE,N'E-4,4'-Sulfonylbis(N-(Substituted-Dichlorobenzylidene) Anilines

Key Differences :

- Substituents : This analog contains dichlorobenzylidene groups instead of N-heptyl-2-nitro substituents .

- Reactivity : The dichlorobenzylidene groups enhance electrophilic character, whereas the nitro groups in the target compound may stabilize charge distribution.

- Bioactivity : Both compounds exhibit antimicrobial activity, but the dichlorobenzylidene derivatives show higher potency against bacterial and fungal strains compared to their parent sulfonylbis(benzenamine) backbone .

Biological Activity

Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-] is a complex organic compound that features a sulfonyl group linking two aromatic amines, along with nitro groups and heptyl chains. This structure contributes to its unique chemical properties and potential biological activities. The following sections will explore its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHNOS

- Functional Groups :

- Nitro groups (-NO)

- Sulfonyl group (-SO-)

- Heptyl chains (CH)

The presence of these functional groups enhances the compound's reactivity and solubility in various solvents, making it a candidate for diverse applications in pharmaceuticals and materials science.

Research indicates that nitroaromatic compounds like benzenamine derivatives can interact with biological systems through various mechanisms, including:

- Enzyme Inhibition : Nitro groups can act as electrophiles, potentially inhibiting enzymes involved in critical metabolic pathways.

- Cellular Signaling Modulation : Interaction with cellular receptors or transcription factors may alter signaling pathways related to inflammation and cancer progression.

Case Studies

- Antitumor Activity : In studies involving similar nitroaromatic compounds, significant antitumor activity was observed. For instance, derivatives of phenazine showed increased lifespan in mouse models of lung carcinoma when substituted appropriately. This suggests that benzenamine derivatives could exhibit similar properties due to their structural similarities .

- Sensitization Potential : According to assessments of sensitizing chemicals, compounds structurally related to benzenamine have been identified as pre-haptens or pro-haptens. This classification indicates their potential to cause skin sensitization upon metabolic activation. Approximately 25% of sensitizers were categorized as such in a comprehensive review of data from local lymph node assays (LLNA) .

Comparative Analysis

To better understand the biological activity of benzenamine, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Nitroaniline | Nitro group on aniline | Simple structure; widely studied for reactivity |

| 2-Heptylaniline | Heptyl chain on aniline | Focused on hydrophobic properties |

| 4-Aminobenzenesulfonamide | Sulfonamide structure | Known for pharmaceutical applications |

| N,N-Diethyl-p-phenylenediamine | Diamine structure | Exhibits different biological activities |

Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-] stands out due to its dual nitro substitutions and sulfonyl linkage, which may enhance its reactivity and solubility compared to simpler analogs.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzenamine derivatives. For example, a series of bis(2-nitrophenyl)amine derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications at specific positions could lead to enhanced antitumor properties .

Additionally, the influence of the sulfonyl group in increasing solubility and reactivity has been highlighted in various studies, suggesting that this compound may have significant potential in drug development.

Q & A

Q. What synthetic strategies are employed for Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-], and how are reaction conditions optimized?

The synthesis involves coupling nitro-substituted aniline derivatives via a sulfonyl bridge. A plausible route includes nucleophilic aromatic substitution, where 4-nitro-N-heptylaniline reacts with sulfuryl chloride under controlled basic conditions. highlights analogous Stille coupling methods using tributyltin intermediates and palladium catalysts for sulfonylbis compounds. Optimization focuses on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to minimize byproducts. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in aprotic solvents like DMSO .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.

- ¹H/¹³C NMR resolves the heptyl chain’s alkyl signals (δ 0.8–1.5 ppm) and nitro group deshielding effects on aromatic protons.

- FT-IR identifies sulfonyl S=O asymmetric/symmetric stretches (1150–1300 cm⁻¹) and nitro N=O peaks (~1520 cm⁻¹).

- X-ray crystallography (if single crystals are obtainable) provides definitive bond-length confirmation, as demonstrated in sulfonylbis aniline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the N-heptyl and nitro groups influence supramolecular assembly or polymer compatibility?

The bulky heptyl chains introduce steric hindrance, potentially disrupting crystallinity, while nitro groups enhance polarity, favoring π-π stacking in aromatic systems. For polymer integration (e.g., polysulfones), suggests melt-polycondensation with bisphenol analogs, monitoring viscosity changes via rheometry. Computational modeling (DFT) predicts steric clashes and electronic distributions, guiding monomer design for thermally stable copolymers .

Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

Conflicting data may arise from polymorphic forms or solvent impurities. Systematic studies include:

- Thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.

- Dynamic light scattering (DLS) in varied solvents (e.g., chloroform, DMF) to evaluate aggregation.

- Crystallographic screening to identify dominant polymorphs, referencing NIST’s protocols for sulfonylbis compounds .

Q. What methodologies assess the compound’s mutagenic or carcinogenic potential in biological systems?

- Ames test (OECD 471): Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 liver homogenate) to detect frameshift/base-pair mutations.

- In vitro micronucleus assay (OECD 487): Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).

- Compare results to structurally related carcinogens, such as 4,4'-methylenebis(N,N-dimethyl)benzenamine, which showed mutagenicity in E. coli repair assays .

Q. How can computational tools predict interaction mechanisms with biological targets (e.g., enzymes or DNA)?

- Molecular docking (AutoDock Vina): Simulate binding to Mycobacterium leprae dihydropteroate synthase (homology model based on PDB:3TY5), leveraging sulfonyl’s role in Dapsone’s antibacterial activity ( ).

- MD simulations : Probe nitro group redox behavior in aqueous environments, identifying potential reactive oxygen species (ROS) generation pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.